An In-depth Technical Guide to 5-bromo-7-methyl-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-bromo-7-methyl-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal starting point for drug design. Halogenated indole derivatives, in particular, are of significant interest as the halogen atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and can serve as a handle for further synthetic transformations.
This technical guide provides a comprehensive analysis of 5-bromo-7-methyl-1H-indole-2-carboxylic acid , a specific derivative with potential as a key building block in the synthesis of novel therapeutics. While extensive experimental data for this particular molecule is limited in published literature, this paper will consolidate the known information, provide expert analysis based on closely related analogs, and detail the established scientific methodologies for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development.
| Property | Value (5-bromo-7-methyl-1H-indole-2-carboxylic acid) | Comparative Value (5-bromo-1H-indole-2-carboxylic acid) | Source |
| CAS Number | 15936-76-2 | 7254-19-5 | [2][3] |
| Molecular Formula | C₁₀H₈BrNO₂ | C₉H₆BrNO₂ | [2][3] |
| Molecular Weight | 254.08 g/mol | 240.05 g/mol | [2][3] |
| Appearance | White to off-white solid (Anticipated) | White to light yellow/orange powder | [4] |
| Melting Point | Data not available | 287-288 °C | [4] |
| Boiling Point | Data not available | 470.9 ± 25.0 °C (Predicted) | [4] |
| pKa | Data not available | 4.25 ± 0.30 (Predicted) | [4] |
| logP (XLogP3) | Data not available | 3.0 | [3] |
| Solubility | Soluble in DMSO, DMF (Anticipated) | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) | [5] |
Synthesis and Spectroscopic Characterization
A robust synthetic pathway and thorough characterization are the cornerstones of chemical research. While a complete, published synthesis for 5-bromo-7-methyl-1H-indole-2-carboxylic acid is not available, a logical and scientifically sound route can be constructed based on established indole chemistry and data from patent literature for its key precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process: first, the construction of the 5-bromo-7-methylindole core, followed by regioselective carboxylation at the C2 position. A plausible route starts from 4-bromo-2,6-dimethylaniline.[6]
Caption: Proposed two-stage synthesis of the target compound.
Stage 1: Synthesis of 5-bromo-7-methylindole (Precursor) A reported method involves the reaction of 4-bromo-2,6-dimethylaniline with a suitable reagent to construct the pyrrole ring. A modern approach, such as the Bartoli indole synthesis or palladium-catalyzed methods, is often employed.[6] For instance, a palladium-catalyzed reaction with a vinyl equivalent can lead to the desired indole core.[6]
Stage 2: Carboxylation The C2 position of the indole ring is acidic and can be deprotonated by a strong base. A standard and highly effective laboratory method for introducing a carboxylic acid at this position involves:
-
Lithiation: Dissolving the 5-bromo-7-methylindole precursor in an anhydrous ether solvent (like THF or Diethyl Ether) under an inert atmosphere (e.g., Argon or Nitrogen) and cooling to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium (n-BuLi), is then added dropwise to deprotonate the C2 position, forming a highly reactive 2-lithioindole intermediate.
-
Carboxylation: The reaction is quenched by the addition of solid carbon dioxide (dry ice). The lithiated intermediate attacks the carbon of the CO₂, forming a lithium carboxylate salt.
-
Workup: The reaction is warmed to room temperature and subjected to an aqueous acidic workup (e.g., with dilute HCl), which protonates the carboxylate salt to yield the final product, 5-bromo-7-methyl-1H-indole-2-carboxylic acid.
Anticipated Spectroscopic Profile
For unambiguous identification, a combination of spectroscopic methods is essential. Based on the structure, the following spectral characteristics are anticipated:
-
¹H NMR: The proton nuclear magnetic resonance spectrum should reveal distinct signals for each unique proton. Key expected signals include:
-
A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).
-
A broad singlet for the indole N-H proton, also downfield.
-
Singlets or narrow doublets for the aromatic protons on the benzene ring (H4, H6).
-
A singlet for the proton at the C3 position.
-
A singlet for the methyl group (-CH₃) protons around 2.4-2.5 ppm.[6]
-
-
¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to each carbon atom in the molecule, including a signal for the carboxylic carbon (C=O) in the range of 160-170 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands, including a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), and an N-H stretch (around 3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), confirming the presence of a single bromine atom. The precursor, 5-bromo-7-methylindole, shows a characteristic M+1 peak at m/z 210/212.[6]
Experimental Protocols for Physicochemical Property Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The following section outlines authoritative methodologies for determining key physicochemical parameters.
Protocol 1: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity and is crucial for predicting its ionization state at a given pH.
Causality: Potentiometric titration is the gold-standard method. It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the acidic and conjugate base forms are equal.
Methodology:
-
Preparation: Accurately weigh a sample of 5-bromo-7-methyl-1H-indole-2-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Sophisticated software can be used to calculate the pKa from the first or second derivative of the titration curve for higher accuracy.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Determination of logP by Shake-Flask Method
The partition coefficient (logP) quantifies a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.
Causality: The shake-flask method (OECD Guideline 107) is the traditional and most reliable technique. It directly measures the equilibrium partitioning of a compound between two immiscible liquid phases: n-octanol (simulating a lipid environment) and water (or buffer at a specific pH, for logD).
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water/buffer and vice-versa to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Combine the n-octanol and aqueous phases in a flask at a fixed volume ratio.
-
Equilibration: Agitate the flask at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Applications in Medicinal Chemistry & Drug Development
While specific applications for 5-bromo-7-methyl-1H-indole-2-carboxylic acid are not yet widely reported, the parent scaffold is a highly versatile precursor in the development of targeted therapeutics.[7] The insights gained from its analogs provide a strong rationale for its use in future research.
Caption: Therapeutic targets of derivatives from the core scaffold.
Established Roles of the Scaffold: Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated as potent inhibitors for a range of biological targets:
-
Oncology: The scaffold is a key component in the synthesis of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two critical kinases in cancer progression.[1] It is also used to create tubulin polymerization inhibitors and indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy.[4][7][8]
-
Inflammation and Autoimmune Diseases: It serves as a starting material for inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key enzyme in the degradation of cartilage in arthritis.[4][7]
-
Thrombosis: The core has been used to prepare cis-diaminocyclohexane derivatives that act as inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade.[4][7][8]
The Role of the 7-Methyl Group: From a medicinal chemistry perspective, the introduction of the methyl group at the 7-position is a strategic modification. It can be used to probe the structure-activity relationship (SAR) of a lead compound by:
-
Modulating Lipophilicity: Increasing the logP, which can affect cell permeability and plasma protein binding.
-
Introducing Steric Hindrance: The methyl group can create specific steric interactions within a protein's binding pocket, potentially increasing potency or selectivity.
-
Blocking Metabolism: It can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
Safety and Handling
Based on GHS classification data for the closely related precursor, 5-bromo-7-methyl-1H-indole, the compound should be handled as a hazardous substance.[9]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage. May also cause respiratory irritation.[9]
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The analogous compound, 5-bromo-1H-indole-2-carboxylic acid, is stored at -20°C.[4][7][8] It is recommended to store 5-bromo-7-methyl-1H-indole-2-carboxylic acid under similar conditions in a tightly sealed container in a dry and cool place.
References
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PubChem. (n.d.). 5-Bromo-7-methyl-1H-indole. Retrieved from [Link]
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ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid. Retrieved from [Link]
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ChemBK. (2024). 5-BROMO-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved from [Link]
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MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]
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